molecular formula C5H14N2 B2808768 (3-Methylbutyl)hydrazine CAS No. 66557-84-4

(3-Methylbutyl)hydrazine

Cat. No. B2808768
CAS RN: 66557-84-4
M. Wt: 102.181
InChI Key: LVJAZWNACGZVRQ-UHFFFAOYSA-N
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Description

“(3-Methylbutyl)hydrazine” is a chemical compound with the CAS Number: 1231245-19-4 . It is also known as 1-isopentylhydrazine hydrochloride . The molecular weight of this compound is 138.64 . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “(3-Methylbutyl)hydrazine” is 1S/C5H14N2.ClH/c1-5(2)3-4-7-6;/h5,7H,3-4,6H2,1-2H3;1H . This indicates that the compound consists of a 5-carbon chain with a methyl group attached to the third carbon and a hydrazine group attached to the end of the chain .


Physical And Chemical Properties Analysis

“(3-Methylbutyl)hydrazine” is a powder that is stored at room temperature . The molecular weight of this compound is 138.64 .

Scientific Research Applications

Hydrazine in Sensor Fabrication

Hydrazine is considered a powerful reducing agent and catalyst, showing diverse applications in various industries . One such application is in the fabrication of hydrazine sensors. For example, a study discusses the simple fabrication of a disposable, cost-effective, and eco-friendly hydrazine sensor using a screen-printed carbon electrode . The sensor exhibited excellent sensing performance toward hydrazine oxidation .

Hydrazine in Wastewater Management

Hydrazine can trigger some specific reactions when combined with suitable oxidants . Due to its highly polar nature, hydrazine can easily dissolve in alcohol, water, and various other polar solvents . Therefore, it can be extensively utilized in different areas of application and industries such as wastewater management .

Hydrazine in Agricultural Industries

Hydrazine shows diverse applications in agricultural industries . It can be used in toxic degradation research, contributing to the development of safer and more effective agricultural practices .

Hydrazine in Chemical Applications

Hydrazine is used in various chemical applications, including rocketry . Its highly reactive nature makes it useful in a wide range of chemical reactions.

Hydrazine in Polymer Industries

Hydrazine plays an essential role in many polymer industries and is used to produce polymer material applications . It is used as a blowing agent for producing plastics .

Hydrazine in Space Exploration

In the 1960s, hydrazine found significant use as a unique fuel for spaceships, missiles, and rockets . It continues to be used in space exploration due to its reactive properties .

Safety and Hazards

“(3-Methylbutyl)hydrazine” is classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

(3-Methylbutyl)hydrazine, a derivative of hydrazine, primarily targets carbonyl compounds such as aldehydes and ketones . The compound interacts with these targets through a process known as the Wolff-Kishner reduction .

Mode of Action

The mode of action of (3-Methylbutyl)hydrazine involves a nucleophilic addition reaction with its targets . Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This reaction can lead to the formation of various hydrazine products .

Biochemical Pathways

The biochemical pathways affected by (3-Methylbutyl)hydrazine involve the conversion of carbonyl compounds to hydrazones . This process is part of the Wolff-Kishner reduction, a method for converting aldehydes and ketones into alkanes . The reaction kinetics of hydrazine-based fuels, including (3-Methylbutyl)hydrazine, are critical for understanding their role in various biochemical pathways .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of (3-Methylbutyl)hydrazine’s action are largely dependent on its interaction with carbonyl compounds. The formation of hydrazones can lead to various downstream effects, including the reduction of carbonyl compounds to alkanes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Methylbutyl)hydrazine. Factors such as temperature, pH, and the presence of other chemical compounds can affect the rate and efficiency of the reactions involving (3-Methylbutyl)hydrazine . For instance, the use of a high boiling point solvent, such as ethylene glycol, is often required to provide the high temperatures needed for the Wolff-Kishner reduction to occur .

properties

IUPAC Name

3-methylbutylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(2)3-4-7-6/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJAZWNACGZVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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